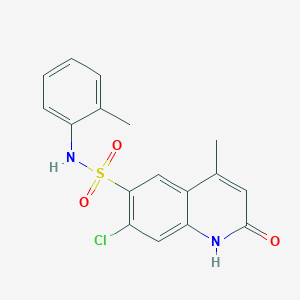

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide

Description

Properties

Molecular Formula |

C17H15ClN2O3S |

|---|---|

Molecular Weight |

362.8 g/mol |

IUPAC Name |

7-chloro-4-methyl-N-(2-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide |

InChI |

InChI=1S/C17H15ClN2O3S/c1-10-5-3-4-6-14(10)20-24(22,23)16-8-12-11(2)7-17(21)19-15(12)9-13(16)18/h3-9,20H,1-2H3,(H,19,21) |

InChI Key |

MGCMDLNLEHJPHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C3C(=C2)C(=CC(=O)N3)C)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

The quinoline-2-one core is commonly synthesized via cyclization reactions involving anilines or substituted anilines with β-ketoesters or α,β-unsaturated esters:

Acylation and Cyclization: Aniline derivatives can be acylated with α,β-unsaturated acyl chlorides followed by Lewis acid-catalyzed cyclization (e.g., AlCl3) to form quinolin-2-ones with high yields (~86-92%).

Ru(II)-Catalyzed Cyclization: 3,4-dimethoxy acetanilide cyclized with ethyl-2-butynoate in the presence of [{RuCl2(p-cymene)}2], AgSbF6, and pivalic acid at 130 °C yielded 4-methyl substituted quinolin-2-one derivatives efficiently.

Pd(II)-Catalyzed Oxidative Cyclization: Palladium acetate catalysis with oxidants like Na2S2O8 in toluene solvent facilitates cyclization of anilines and α,β-unsaturated esters to form quinolin-2-one cores.

Solvent-Free Friedel-Crafts Cyclization: Substituted anilines react with Meldrum’s acid under solvent-free conditions at 60 °C to yield 4-hydroxy-2-quinolinones via intramolecular Friedel-Crafts cyclization with excellent yields (up to 91%).

Direct Acylation of Iodoacetanilides: Ortho-iodoacetanilides undergo Pd(OAc)2-catalyzed acylation with benzaldehyde followed by cyclization to produce 1-azacoumarin derivatives, which are quinoline analogs.

Specific Synthesis of 4-Methyl-7-chloroquinolin-2-one

Starting from substituted phenols (e.g., methylphenol), condensation with ethyl acetoacetate in acidic conditions (e.g., sulfuric acid) yields substituted coumarins.

Subsequent nitration and reduction steps convert coumarins into nitroquinoline derivatives.

Treatment with hydrazine hydrate converts nitroquinolines into aminoquinolines, which can be further functionalized.

Sulfonamide Formation at the 6-Position

Sulfonamide derivatives are synthesized by reacting the quinoline amine intermediate with sulfonyl chlorides.

In this case, benzene sulfonyl chloride derivatives (e.g., o-tolylsulfonyl chloride) react with the amino group at the 6-position to form the N-(o-tolyl) sulfonamide.

The reaction typically proceeds in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed and to facilitate nucleophilic attack.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The choice of solvent and catalyst strongly influences cyclization efficiency and product yield. For example, toluene was found superior for Pd-catalyzed cyclizations.

Solvent-free conditions for Friedel-Crafts cyclization offer environmentally friendly and high-yielding alternatives.

Hydrazine hydrate is effective for converting nitroquinoline intermediates into aminoquinolines, crucial for subsequent sulfonamide formation.

The sulfonamide formation step requires careful control of stoichiometry and reaction temperature to avoid side reactions and ensure selective substitution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that derivatives of sulfonamide-bearing quinazolinone, which share structural similarities with 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide, exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized a series of sulfonamide derivatives and assessed their cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), LoVo (colon cancer), and MCF-7 (breast cancer). Notably, the compound demonstrated:

- IC50 Values : The most active derivatives showed IC50 values of 20.17 µM (MCF-7), 22.64 µM (LoVo), 45.57 µM (HepG2), and 51.50 µM (A549) .

- Mechanism of Action : Flow cytometry analysis indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

The compound's sulfonamide moiety is known for its antimicrobial properties, which can be leveraged in treating bacterial infections.

Research Findings

Studies have shown that compounds similar to 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide possess significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial folate synthesis, making it effective against both Gram-positive and Gram-negative bacteria.

Pharmacological Applications

Beyond its anticancer and antimicrobial properties, this compound may also play a role in other therapeutic areas.

Potential Uses

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, indicating a possible role in antiviral therapy.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline structure.

Quinoline-6-sulfonamide: A related compound with potential biological activities.

4-Methylquinoline: A simpler derivative used in various chemical syntheses.

Uniqueness

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

For precise and detailed information, consulting scientific literature and databases would be essential

Biological Activity

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide involves several chemical reactions that typically include the formation of the quinoline core followed by sulfonamide substitution. The methods reported in literature emphasize the use of various reagents and conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluated a series of sulfonamide-bearing quinazolinone derivatives, revealing promising in vitro cytotoxicity against various cancer cell lines, suggesting that similar activities may be present in 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide .

Antiviral Activity

Compounds in the dihydroquinoline class have shown antiviral properties, particularly against cytomegalovirus (CMV). The mechanism often involves inhibition of viral replication through interference with viral enzymes . This suggests that 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide may also possess similar antiviral capabilities.

Neuropharmacological Effects

Recent studies on related quinoline compounds have demonstrated effects on neurotransmitter systems. For instance, some derivatives have been shown to modulate acetylcholine levels in the brain, which is crucial for cognitive functions . The potential neuropharmacological activity of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide warrants further investigation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant cytotoxic effects in various cancer cell lines. |

| Antiviral Properties | Inhibition of CMV replication noted in related dihydroquinoline compounds. |

| Neuropharmacology | Modulation of neurotransmitter levels observed in similar compounds. |

The biological activity of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide may involve several mechanisms:

- Enzyme Inhibition : Compounds like this often inhibit key enzymes involved in microbial replication.

- Receptor Modulation : Interaction with neurotransmitter receptors can influence neuronal signaling pathways.

- Cell Cycle Interference : Anticancer properties may stem from disrupting the cell cycle in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.